molecular formula C12H16ClNO3S B492573 4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine CAS No. 667912-24-5

4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine

Cat. No.: B492573
CAS No.: 667912-24-5
M. Wt: 289.78g/mol
InChI Key: SCPFPFPPAYOHBA-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine is a chemical compound with the molecular formula C12H16ClNO3S. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a morpholine ring.

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Chemical Reactions Analysis

4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

4-(3-Chlorophenyl)sulfonyl-2,6-dimethylmorpholine can be compared with similar compounds such as:

    4-(3-Bromophenyl)sulfonyl-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    4-(3-Methylphenyl)sulfonyl-2,6-dimethylmorpholine: Contains a methyl group instead of chlorine, potentially altering its chemical properties and applications.

    4-(3-Nitrophenyl)sulfonyl-2,6-dimethylmorpholine:

Properties

IUPAC Name

4-(3-chlorophenyl)sulfonyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-4-11(13)6-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPFPFPPAYOHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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